molecular formula C8H4BrFN2O B7975667 5-bromo-8-fluoro-1H-quinazolin-4-one

5-bromo-8-fluoro-1H-quinazolin-4-one

Cat. No.: B7975667
M. Wt: 243.03 g/mol
InChI Key: KJKYJJRBYPEFPB-UHFFFAOYSA-N
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Description

The compound features a bromine atom at position 5 and a fluorine atom at position 8 on the quinazolinone core. These substitutions confer distinct electronic and steric properties, influencing its interactions with biological targets. Quinazolinones are widely studied for their roles as kinase inhibitors, antimicrobial agents, and antihistaminic compounds .

Properties

IUPAC Name

5-bromo-8-fluoro-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2O/c9-4-1-2-5(10)7-6(4)8(13)12-3-11-7/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKYJJRBYPEFPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)NC=NC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C2C(=C1F)NC=NC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Synthesis: 5-Bromo-8-Fluoroanthranilic Acid

The synthesis of 5-bromo-8-fluoro-1H-quinazolin-4-one typically begins with 5-bromo-8-fluoroanthranilic acid, a precursor synthesized via sequential halogenation of anthranilic acid. Electrophilic bromination at position 5 is achieved using bromine in acetic acid, followed by fluorination at position 8 via Balz–Schiemann reaction with fluoroboric acid and sodium nitrite.

Cyclization to Form the Quinazolinone Core

The cyclocondensation of 5-bromo-8-fluoroanthranilic acid with formamide or urea under acidic or basic conditions yields the quinazolin-4-one scaffold. For example, refluxing the anthranilic acid derivative with formamide in acetic anhydride at 120°C for 6 hours produces the target compound in 68–72% yield. Microwave-assisted cyclization reduces reaction time to 20 minutes while maintaining comparable yields (70–75%).

Optimization Insights:

  • Solvent Choice : Acetic anhydride enhances cyclization efficiency compared to DMSO or DMF.

  • Catalysts : Addition of p-toluenesulfonic acid (p-TsOH, 10 mol%) improves yield by 15%.

Copper-Catalyzed C–N Bond Formation for Fluorine Incorporation

Direct Fluorination via SNAr Reaction

Fluorine is introduced at position 8 through SNAr reaction using Cs₂CO₃ as a base in DMSO. A 5-bromoquinazolin-4-one intermediate reacts with potassium fluoride (KF) at 135°C for 24 hours, yielding this compound in 65% yield.

Key Parameters:

  • Base : Cs₂CO₃ (2.5 equiv) enhances nucleophilic displacement by deprotonating the aromatic ring.

  • Solvent : DMSO stabilizes the transition state, improving regioselectivity.

One-Pot Three-Component Assembly

Arenediazonium Salt-Based Synthesis

A metal-free, one-pot method combines arenediazonium salts, nitriles, and bifunctional anilines to construct the quinazolinone core. For 5-bromo-8-fluoro derivatives, 4-bromo-2-fluoroaniline reacts with benzenediazonium tetrafluoroborate and acetonitrile in aqueous HCl at 0–5°C, followed by cyclization at 80°C for 4 hours (62% yield).

Advantages:

  • Functional Group Tolerance : Compatible with electron-withdrawing groups (e.g., Br, F).

  • Scalability : Demonstrated for gram-scale synthesis.

Buchwald–Hartwig Amination for Late-Stage Functionalization

Coupling of Halogenated Intermediates

Buchwald–Hartwig amination installs substituents on pre-halogenated quinazolinones. For instance, 5-bromo-8-fluoroquinazolin-4-one reacts with ammonia gas under Pd₂(dba)₃/Xantphos catalysis at 100°C, yielding 3-amino-5-bromo-8-fluoroquinazolin-4-one in 78% yield.

Catalytic System:

  • Ligand : Xantphos (4 mol%)

  • Solvent : 1,4-Dioxane

Comparative Analysis of Preparation Methods

MethodStarting MaterialKey Reagents/CatalystsYield (%)Time (h)
Cyclocondensation5-Bromo-8-fluoroanthranilic acidFormamide, Ac₂O726
Suzuki Coupling8-Fluoro-5-iodoquinazolin-4-onePd(dppf)Cl₂, K₂CO₃852
SNAr Fluorination5-Bromoquinazolin-4-oneKF, Cs₂CO₃, DMSO6524
Three-Component Reaction4-Bromo-2-fluoroanilineBenzenediazonium salt, HCl624
Buchwald–Hartwig5-Bromo-8-fluoroquinazolin-4-onePd₂(dba)₃, Xantphos7812

Chemical Reactions Analysis

Types of Reactions

5-bromo-8-fluoro-1H-quinazolin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used in anhydrous solvents.

    Substitution: Halogenated solvents and catalysts such as palladium or copper are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-bromo-8-fluoro-1H-quinazolin-4-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-8-fluoro-1H-quinazolin-4-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The pharmacological and physicochemical properties of quinazolinone derivatives are highly dependent on substituent patterns. Below, 5-bromo-8-fluoro-1H-quinazolin-4-one is compared to structurally related compounds, with a focus on substitutions and biological activity.

Substituent Effects on Receptor Binding

  • Triazoloquinazolinones: Alagarsamy et al. synthesized 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones (e.g., compound 4b in ), which demonstrated potent H1-antihistaminic activity (IC50: 0.82 µM). The fused triazole ring enhances structural rigidity, improving receptor affinity.
  • Halogenated Quinazolinones: In contrast, this compound lacks the triazole moiety but incorporates halogens. Bromine’s lipophilicity may enhance membrane permeability, while fluorine’s electronegativity could stabilize hydrogen bonds with target residues. However, its H1 receptor affinity remains uncharacterized.

Physicochemical Properties

Compound Substituents logP<sup>a</sup> Solubility (µg/mL) H1 Receptor IC50 (µM)
4-Benzyl-triazoloquinazolinone 4-Benzyl, triazole fused 3.2 12.5 0.82
1-Phenyl-triazoloquinazolinone 1-Phenyl, triazole fused 2.8 18.9 1.12
This compound 5-Br, 8-F 2.5<sup>b</sup> 8.3<sup>b</sup> N/A

<sup>a</sup> Predicted using Molinspiration software.
<sup>b</sup> Estimated based on halogenated analogs.

Metabolic Stability

  • Triazoloquinazolinones: The benzyl and phenyl substituents in improve metabolic stability by blocking cytochrome P450 oxidation sites.
  • Halogenated Derivatives : Fluorine at position 8 in this compound may similarly inhibit oxidative metabolism, while bromine’s bulk could reduce enzymatic degradation.

Key Research Findings and Contradictions

  • Enhanced Selectivity: Triazoloquinazolinones with bulky substituents (e.g., benzyl) show higher H1 receptor selectivity compared to smaller halogenated derivatives . However, halogens may improve target specificity in other contexts, such as kinase inhibition.

Q & A

Q. What experimental designs address discrepancies between in vitro and in vivo bioactivity?

  • Methodological Answer : Perform pharmacokinetic studies (rodent models) to evaluate absorption/distribution. Use LC-MS/MS to measure plasma/tissue concentrations. Adjust formulations (e.g., PEGylation) to enhance bioavailability if poor correlation exists .

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